N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGPGYRCYPBGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Nitration: The thiadiazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitrated thiadiazole is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
The synthesis typically involves multi-step organic reactions starting from 4-chlorobenzoic acid. Key steps include:
- Formation of Thiadiazole : Reaction of appropriate precursors to create 5-(4-chlorophenyl)-1,3,4-thiadiazole.
- Acylation : Subsequent reaction with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.
This synthetic pathway allows for the production of various derivatives with potentially altered biological activities.
Anticancer Properties
This compound has shown promising anticancer activity. Studies indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiadiazole moiety is believed to enhance interaction with specific biological targets like enzymes or receptors involved in cancer progression .
Antidiabetic Potential
Research has also explored the antidiabetic properties of derivatives related to this compound. For instance, studies on similar benzamide derivatives have demonstrated significant inhibition against enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring can significantly influence inhibitory activity against these enzymes .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Its derivatives have been synthesized and tested for their minimum inhibitory concentrations (MIC), showing effectiveness comparable to standard antitubercular agents . This highlights its potential use as a lead compound in developing new treatments for bacterial infections.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that specific derivatives showed significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.
- Antidiabetic Activity : In vitro studies indicated that certain derivatives achieved over 70% inhibition of α-glucosidase at low concentrations, suggesting their potential as therapeutic agents for managing diabetes .
- Antimicrobial Efficacy : Research on the antimicrobial activity revealed that some derivatives exhibited MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong potential for further development .
Mechanism of Action
The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.
Antiviral Activity: It could inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells.
Antitubercular Activity: It may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis or energy metabolism
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Research Findings
- Antifungal Activity : highlights that methoxy-substituted analogs exhibit activity at 100 μg/ml, but chloro derivatives (like the target) are hypothesized to show superior potency due to stronger electron-withdrawing effects .
- Structural Stability : ’s crystallography data (R factor = 0.044) confirms stable packing for dichlorophenyl analogs, suggesting the target compound may exhibit similar crystallinity, aiding formulation .
- growth regulation). This implies the target’s thiadiazole-nitrobenzamide scaffold could be optimized for plant science applications .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential antitubercular properties. This article will explore the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Thiadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
- Chlorophenyl Group: Enhances lipophilicity and potential interactions with biological targets.
- Nitrobenzamide Moiety: Contributes to the compound's reactivity and biological profile.
The molecular formula is with a molecular weight of approximately 305.76 g/mol.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit specific enzymes and proteins in pathogens, disrupting essential biological processes. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Mycobacterium tuberculosis | 20 | 8 |
These results suggest a strong potential for development as an antimicrobial agent.
2. Anticancer Activity
The anticancer properties of this compound have been evaluated through various studies. For instance, in vitro cytotoxicity assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated significant activity.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound using the MTT assay. The results indicated:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HepG2 | 10.0 |
The mechanism of action appears to involve apoptosis induction through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at the S and G2/M phases.
3. Antitubercular Activity
Recent studies have also highlighted the antitubercular activity of related thiadiazole derivatives. This compound has shown effectiveness against Mycobacterium tuberculosis in preliminary assays.
Mechanism of Action:
The compound likely interferes with essential biochemical pathways necessary for the survival and replication of Mycobacterium tuberculosis. Further research is ongoing to elucidate these pathways.
Q & A
Q. Critical Conditions :
Q. Yield Optimization :
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
- Monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane) ensures intermediate purity .
How do structural modifications (e.g., nitro group position) affect the compound's bioactivity, and what methodologies validate these effects?
Advanced Research Focus
Key Structural Insights :
- The 4-nitro group on the benzamide moiety enhances electron-withdrawing effects, potentially increasing DNA intercalation in anticancer studies .
- Substituting the 4-chlorophenyl group with fluorophenyl or methyl groups alters antimicrobial potency due to steric and electronic effects .
Q. Methodologies for Validation :
SAR Studies : Compare IC50 values against cancer cell lines (e.g., MCF-7, HeLa) using derivatives with varied substituents .
Computational Modeling : Density Functional Theory (DFT) calculations assess electron distribution and binding affinity to target enzymes (e.g., topoisomerase II) .
Crystallography : X-ray structures (e.g., PDB entries) reveal hydrogen-bonding interactions critical for activity .
What analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?
Basic Research Focus
Core Techniques :
- NMR : ¹H/¹³C NMR confirms amide bond formation (δ ~8.3 ppm for aromatic protons) and thiadiazole ring integrity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 377.02) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. Resolving Contradictions :
- Discrepancies in melting points or solubility may arise from polymorphic forms. Use DSC/TGA to identify thermal stability differences .
- Conflicting bioactivity data (e.g., varying IC50 in cytotoxicity assays) require standardized protocols (e.g., MTT assay conditions) and replicates .
How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Advanced Research Focus
Strategies :
- Flow Chemistry : Continuous flow systems reduce side reactions by precise control of residence time and temperature .
- Catalytic Improvements : Use coupling agents like HATU or EDCI for efficient amide bond formation (>85% yield) .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or ethanol to enhance sustainability without sacrificing efficiency .
Q. Byproduct Mitigation :
- HPLC Analysis : Identify impurities (e.g., unreacted thiol intermediate) and adjust stoichiometry .
- Inert Atmospheres : N₂ or Ar prevents oxidation of sensitive intermediates during reflux .
What mechanisms underlie the compound's anticancer activity, and how are target interactions validated experimentally?
Advanced Research Focus
Proposed Mechanisms :
Q. Validation Methods :
Enzyme Assays : Measure topoisomerase II inhibition using plasmid relaxation assays .
Molecular Docking : AutoDock Vina predicts binding poses in the ATP-binding pocket of kinases (e.g., EGFR) .
In Vivo Models : Xenograft studies in mice evaluate tumor regression and pharmacokinetics (t½ ~6.2 hrs) .
How do researchers address discrepancies in reported antimicrobial efficacy across studies?
Advanced Research Focus
Factors Causing Variability :
- Microbial Strains : Differences in Gram-positive vs. Gram-negative susceptibility (e.g., MIC of 8 µg/mL for S. aureus vs. 32 µg/mL for E. coli) .
- Assay Conditions : Broth microdilution vs. agar diffusion methods yield varying zone of inhibition data .
Q. Resolution Strategies :
- Standardized Protocols : Follow CLSI guidelines for MIC determination .
- Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
